molecular formula C21H26N2O6S B600260 Catharanthine sulfate CAS No. 70674-90-7

Catharanthine sulfate

Cat. No.: B600260
CAS No.: 70674-90-7
M. Wt: 434.51
Attention: For research use only. Not for human or veterinary use.
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Description

Catharanthine sulfate is a vinca alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus. It is known for its significant pharmacological properties, particularly its role in cancer treatment. This compound is a key component in the synthesis of the anticancer drug vinblastine, which disrupts cell division by interfering with mitotic spindle formation .

Mechanism of Action

Target of Action

Catharanthine sulfate, a component of the anticancer drug vinblastine, primarily targets the cell cycle by interfering with mitotic spindle formation . It disrupts the cell cycle and inhibits phosphodiesterase activity, leading to elevated intracellular cAMP levels . It also targets voltage-operated L-type Ca2+ channels (VOCC) in cardiomyocytes and vascular smooth muscle cells (VSMCs) .

Mode of Action

This compound interacts with its targets and induces changes in the cell. It disrupts the cell cycle by interfering with the formation of the mitotic spindle . This disruption prevents the cell from dividing properly, leading to cell death. Additionally, it inhibits phosphodiesterase activity, which results in an increase in intracellular cAMP levels . This increase in cAMP can have various effects on the cell, including changes in gene expression and cell metabolism. This compound also inhibits VOCC, which can affect the contraction of heart and smooth muscle cells .

Biochemical Pathways

This compound affects several biochemical pathways. It is derived from strictosidine, but the exact mechanism of this transformation is currently unknown . It is known to be involved in the synthesis of terpenoid indole alkaloids (TIAs), which are part of a complex metabolic network that influences plant growth and survival . In addition to its cytotoxic and pro-apoptotic effects, this compound activates autophagy signaling pathways and induces autophagic necrosis by inhibiting mTOR .

Pharmacokinetics

It is known that this compound can inhibit dopamine (da) release in a dose-dependent manner . This suggests that it can cross the blood-brain barrier and interact with the central nervous system. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound leads to several molecular and cellular effects. It reduces oxidative stress and triggers apoptosis in HepG2 liver carcinoma cells in a dose-dependent manner . It also upregulates the expression of autophagy-related genes like LC3, Beclin1, and ULK1 . Notably, this compound increases sirtuin-1 levels, a known autophagy inducer, while decreasing Akt expression compared to untreated cells .

Biochemical Analysis

Biochemical Properties

Catharanthine sulfate interacts with various enzymes, proteins, and other biomolecules. It disrupts the cell cycle by interfering with mitotic spindle formation . Apart from their antioxidant properties, vinca alkaloids like this compound inhibit phosphodiesterase activity and elevate intracellular cAMP levels . It also upregulates the expression of autophagy-related genes like LC3, Beclin1, and ULK1 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In HepG2 liver carcinoma cells, it has been shown to reduce oxidative stress and trigger apoptosis in a dose-dependent manner . It also upregulates the expression of autophagy-related genes and induces autophagic necrosis by inhibiting mTOR .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It disrupts the cell cycle by interfering with mitotic spindle formation . It also inhibits phosphodiesterase activity, leading to elevated intracellular cAMP levels . Furthermore, it activates autophagy signaling pathways and induces autophagic necrosis by inhibiting mTOR .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been shown to reduce oxidative stress and trigger apoptosis in HepG2 cells in a dose-dependent manner . Over time, it also upregulates the expression of autophagy-related genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to inhibit dopamine release through α4 and α6-containing nicotinic acetylcholine receptors in a dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key component of the monoterpenoid indole alkaloids (MIAs) biosynthesis pathway . It also plays a role in the autophagy signaling pathway by inhibiting mTOR .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Overexpression of the catharanthine transporter, CrTPT2, in Catharanthus roseus hairy roots has been shown to dramatically increase the accumulation level of this compound .

Subcellular Localization

It is known that it interacts effectively with the FRB domain of mTOR , suggesting that it may be localized in the vicinity of this enzyme within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Catharanthine sulfate can be synthesized through various methods, including extraction from the Catharanthus roseus plant and subsequent chemical modification. The extraction process typically involves liquid-liquid extraction, supercritical fluid extraction, or molecularly imprinted polymers-based extraction . The isolated catharanthine is then reacted with sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Catharanthus roseus, followed by extraction and purification of the alkaloid. Advanced techniques such as tissue culture, cell culture, and shoot culture are employed to enhance the yield of catharanthine .

Chemical Reactions Analysis

Types of Reactions: Catharanthine sulfate undergoes various chemical reactions, including:

    Oxidation: Catharanthine can be oxidized to form catharanthine N-oxide.

    Reduction: Reduction of catharanthine can yield dihydrocatharanthine.

    Substitution: Substitution reactions can occur at the nitrogen atom of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation: Catharanthine N-oxide.

    Reduction: Dihydrocatharanthine.

    Substitution: Various substituted catharanthine derivatives.

Scientific Research Applications

Catharanthine sulfate has a wide range of scientific research applications:

Comparison with Similar Compounds

Catharanthine sulfate’s unique properties and applications make it a valuable compound in both scientific research and pharmaceutical development.

Properties

IUPAC Name

methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4)/t13-,19+,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBHCCBAHJWZET-GYMDHWDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the main advantage of using dual-opposite end injection capillary electrophoresis for analyzing catharanthine sulfate?

A1: The research paper [] highlights that dual-opposite end injection capillary electrophoresis (CE) offers a convenient way to simultaneously analyze both catharanthine and its counter-ion, sulfate. This approach eliminates the need for separate analyses, saving time and resources. Furthermore, the contactless conductivity detection method provides a sensitive and versatile way to detect both ionic species.

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